molecular formula C9H6F2 B3086427 3-(Difluoromethyl)phenylacetylene CAS No. 1159512-57-8

3-(Difluoromethyl)phenylacetylene

Cat. No.: B3086427
CAS No.: 1159512-57-8
M. Wt: 152.14 g/mol
InChI Key: XQCMUGIHRJRSKA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is often used as a research compound , indicating that it may interact with various biological targets.

Mode of Action

Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues . This property could influence the compound’s interaction with its targets.

Pharmacokinetics

Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .

Result of Action

The presence of the difluoromethyl group provides opportunities for unusual c-h hydrogen-bonding interactions , which could influence the compound’s effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Difluoromethyl)phenylacetylene. It’s worth noting that there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)phenylacetylene typically involves the introduction of a difluoromethyl group to a phenylacetylene precursor. One common method is the difluoromethylation of phenylacetylene using difluoromethylation reagents under specific reaction conditions. For instance, the reaction can be carried out using difluoromethylsulfone as the CF₂H source, with a base such as NaHCO₃, and a photocatalyst like Ir(ppy)₃ in acetonitrile solvent, irradiated with blue LEDs .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The choice of reagents and conditions would be optimized for high yield and purity, ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)phenylacetylene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acid derivatives, while reduction could produce difluoromethylated alkenes or alkanes.

Scientific Research Applications

3-(Difluoromethyl)phenylacetylene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylacetylene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Methyl)phenylacetylene: Contains a methyl group instead of a difluoromethyl group.

    3-(Chloromethyl)phenylacetylene: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

3-(Difluoromethyl)phenylacetylene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The CF₂H group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it particularly valuable in pharmaceutical and material science applications .

Properties

IUPAC Name

1-(difluoromethyl)-3-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCMUGIHRJRSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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